benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC1CCN (CC1)C (=O)OCC1=CC=CC=C1
. This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group . Physical And Chemical Properties Analysis
This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .Scientific Research Applications
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically significant ligands, including various carboxylic acids and derivatives, highlights the importance of understanding how metals can influence the electronic systems of these molecules. Such studies are crucial for predicting the reactivity and stability of complex compounds, as well as their affinity towards enzymes, which can be applied to the design of new drugs and materials (Lewandowski, Kalinowska, & Lewandowska, 2005).
Ohmefentanyl and Its Stereoisomers
Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers, demonstrates the significance of stereochemistry in the pharmacological activity of compounds. Such studies are pivotal for understanding ligand-receptor interactions and developing more refined pharmacophores for receptor targeting (Brine et al., 1997).
AKR1C3 Inhibitors
Research on AKR1C3 inhibitors, which are relevant in the treatment of hormonal and hormonal independent malignancies, showcases the application of specific inhibitors in addressing cancer. The development of such inhibitors provides insights into targeting specific enzymes for therapeutic purposes (Penning, 2017).
Nucleophilic Aromatic Substitution
Studies on the reaction of piperidine with nitro-aromatic compounds via nucleophilic aromatic substitution offer valuable information on the synthesis and reactivity of aromatic compounds. Understanding these reactions is essential for the development of new synthetic routes and materials (Pietra & Vitali, 1972).
Small Molecule Antagonists for Chemokine CCR3 Receptors
Research into small molecule antagonists for chemokine CCR3 receptors, including derivatives of piperidine, provides a foundation for developing treatments for allergic diseases such as asthma and allergic rhinitis. This highlights the application of chemical research in addressing health issues through targeted receptor inhibition (Willems & IJzerman, 2009).
Safety and Hazards
properties
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426136 | |
Record name | SBB066854 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160706-61-6 | |
Record name | SBB066854 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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